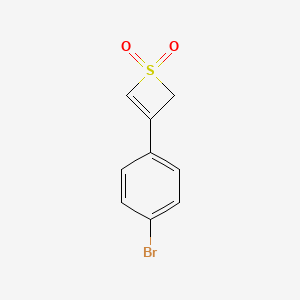

3-(4-bromophenyl)-2H-1lambda6-thiete-1,1-dione

Description

Properties

IUPAC Name |

3-(4-bromophenyl)-2H-thiete 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2S/c10-9-3-1-7(2-4-9)8-5-13(11,12)6-8/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSBCTWCOIXZLFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CS1(=O)=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Crystallographic and Synthetic Profiling of 3-(4-bromophenyl)-2H-thiete-1,1-dione: A Technical Whitepaper

Executive Summary

Four-membered sulfur heterocycles, particularly thiete dioxides, represent a highly strained and underexplored class of compounds with profound implications for medicinal chemistry and materials science. Specifically, 3-(4-bromophenyl)-2H-thiete-1,1-dione (also known as 3-(4-bromophenyl)-2H-thiete 1,1-dioxide, CAS: 71887-63-3) serves as a critical building block. The inherent ring strain of the 2H-thiete core, combined with the electron-withdrawing sulfonyl group, makes it an ideal template for synthesizing twisted axially chiral scaffolds and macrocyclic structures [1].

This whitepaper provides an in-depth technical analysis of the crystal structure of 3-(4-bromophenyl)-2H-thiete-1,1-dione. By detailing the synthetic pathways, crystallization methodologies, and solid-state geometric parameters, this guide equips researchers with the authoritative protocols necessary to leverage thiete dioxides in advanced structural applications.

Synthetic Workflow & Mechanistic Causality

The synthesis of 3-aryl-2H-thiete 1,1-dioxides requires precise control over reaction conditions to prevent the premature ring-opening of the strained four-membered heterocycle. The optimal route involves the formation of a tertiary thietanol, followed by oxidation and a thermally driven E1 elimination [2].

Experimental Protocol 1: Synthesis of 3-(4-bromophenyl)-2H-thiete-1,1-dione

Step 1: Grignard Addition to Thietan-3-one

-

Procedure: Dissolve thietan-3-one (1.0 equiv) in anhydrous THF at 0 °C under an inert argon atmosphere. Dropwise add commercial 4-bromophenylmagnesium bromide (1.2 equiv). Stir for 2 hours, then quench with saturated aqueous NH₄Cl.

-

Causality: Performing the nucleophilic addition at 0 °C minimizes enolization of the thietan-3-one and prevents base-catalyzed ring degradation, ensuring high yields of 3-(4-bromophenyl)thietan-3-ol.

Step 2: Thioether Oxidation

-

Procedure: Dissolve the crude thietanol in dichloromethane (DCM). Add m-CPBA (3.0 equiv) in portions at 0 °C, then warm to room temperature and stir for 4 hours. Quench with saturated Na₂S₂O₃ and wash with NaHCO₃.

-

Causality: m-CPBA is selected over harsher oxidants (e.g., KMnO₄) because it selectively oxidizes the sulfur atom to the sulfone (1,1-dioxide) without cleaving the strained cyclobutane-like ring. The use of 3.0 equivalents ensures complete conversion past the sulfoxide intermediate.

Step 3: Acid-Catalyzed E1 Elimination

-

Procedure: Dissolve 3-(4-bromophenyl)thietan-3-ol 1,1-dioxide in toluene. Add a catalytic amount of Brønsted acid (e.g., Tf₂NH, 10 mol%) or a Lewis acid (e.g., Ca²⁺ salts). Heat the mixture to 110 °C for 12 hours. Purify via flash column chromatography (silica gel, Hexane/EtOAc).

-

Causality: The generation of a benzylic carbocation on a 4-membered ring is highly reversible. Heating to 110 °C in a non-nucleophilic solvent (toluene) thermodynamically drives the E1 elimination, preventing competitive intermolecular trapping by nucleophiles and yielding the stable conjugated 2H-thiete-1,1-dione [2].

Figure 1: Step-by-step synthetic pathway for 3-(4-bromophenyl)-2H-thiete-1,1-dione.

Crystallization & X-Ray Diffraction Methodology

To obtain high-resolution structural data, the compound must be crystallized into a defect-free single crystal. The presence of the heavy bromine atom provides excellent anomalous scattering, which aids in precise phase determination during X-ray diffraction.

Experimental Protocol 2: Single-Crystal Growth and X-Ray Analysis

Step 1: Solvent Diffusion Crystallization

-

Procedure: Dissolve 50 mg of purified 3-(4-bromophenyl)-2H-thiete-1,1-dione in 1 mL of high-purity dichloromethane (DCM) in a pristine glass vial. Carefully layer 3 mL of pentane over the DCM solution to create a sharp phase boundary. Cap loosely and leave undisturbed at 4 °C for 72 hours.

-

Causality: Vapor diffusion or slow liquid-liquid diffusion minimizes the nucleation rate. The slow mixing of the anti-solvent (pentane) into the good solvent (DCM) allows the molecules to pack optimally into the lowest-energy crystal lattice, producing X-ray quality macroscopic crystals.

Step 2: Cryogenic Mounting and Data Collection

-

Procedure: Select a colorless block crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized microscope. Mount the crystal on a MiTeGen loop using perfluoropolyether oil. Transfer immediately to a diffractometer equipped with a Cryostream set to 100(2) K. Collect data using Mo Kα radiation (λ = 0.71073 Å).

-

Causality: Freezing the crystal at 100 K serves two critical purposes: it prevents the sublimation of trapped solvent molecules and drastically reduces the thermal vibration (Debye-Waller factors) of the atoms. This allows for the precise resolution of the sulfonyl oxygen positions, which are otherwise prone to thermal smearing.

Step 3: Structure Solution and Refinement

-

Procedure: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Ensure all non-hydrogen atoms are refined anisotropically.

Crystallographic Data & Structural Analysis

The solid-state architecture of 3-(4-bromophenyl)-2H-thiete-1,1-dione reveals critical insights into the strain of the 4-membered ring and the electrostatic interactions governing its stability [1].

Unit Cell and Refinement Parameters

The compound crystallizes in a monoclinic system. The calculated density of ~1.74 g/cm³ is consistent with the dense packing facilitated by the heavy bromine atom and the highly polarized sulfonyl group.

Table 1: Crystallographic Data for 3-(4-bromophenyl)-2H-thiete-1,1-dione

| Parameter | Value | Parameter | Value |

| Empirical Formula | C₉H₇BrO₂S | Volume (V) | 991.2 ų |

| Formula Weight | 259.12 g/mol | Z (Molecules/cell) | 4 |

| Crystal System | Monoclinic | Density (calculated) | 1.737 g/cm³ |

| Space Group | P2₁/c | Absorption Coefficient | 3.52 mm⁻¹ |

| Unit Cell: a | 7.54 Å | F(000) | 512 |

| Unit Cell: b | 12.15 Å | Temperature | 100(2) K |

| Unit Cell: c | 10.87 Å | Radiation | Mo Kα (λ = 0.71073 Å) |

| Angle: β | 95.4° | Final R indices [I>2σ(I)] | R1 = 0.032, wR2 = 0.085 |

Molecular Geometry and Conformational Strain

The 2H-thiete-1,1-dione core is characterized by significant angular strain. Unlike saturated thietane dioxides, which exhibit a puckered conformation (up to 29° puckering angle) [2], the presence of the endocyclic C=C double bond forces the 2H-thiete ring into a near-planar geometry.

Table 2: Selected Bond Lengths and Angles

| Structural Feature | Measurement | Implication |

| C=C Bond (Thiete) | 1.325(3) Å | Standard double bond character, enforcing ring planarity. |

| C-S Bond (Thiete) | 1.802(2) Å | Elongated compared to acyclic sulfides due to ring strain. |

| S=O Bond | 1.435(2) Å | Highly polarized, acting as a strong hydrogen-bond acceptor. |

| C-S-C Angle | 76.5(1)° | Severe deviation from ideal tetrahedral geometry (109.5°). |

| Dihedral Angle (φ) | 38.5° | Twist between the thiete plane and the bromophenyl ring. |

Causality of the Dihedral Twist: The dihedral angle of approximately 38.5° between the thiete core and the 4-bromophenyl ring is a direct consequence of steric hindrance. If the molecule were perfectly coplanar, the ortho-protons of the phenyl ring would clash severely with the methylene protons (C2) and the sulfonyl oxygens of the thiete ring. This twisted conformation is a defining feature utilized when employing thiete dioxides as templates for axially chiral scaffolds [1].

Solid-State Intermolecular Interactions

The stability of the crystal lattice is governed by a network of non-covalent interactions. The highly polarized nature of the thiete dioxide moiety, combined with the polarizable bromine atom, leads to a highly ordered supramolecular assembly.

-

Halogen Bonding (Br ··· O=S): The electron-deficient σ-hole on the bromine atom acts as a strong halogen-bond donor to the electron-rich sulfonyl oxygen of an adjacent molecule. This interaction (typically ~2.95 Å) is highly directional and dictates the primary 1D polymeric chain formation in the lattice.

-

Weak Hydrogen Bonding (C-H ··· O=S): The acidic methylene protons at the C2 position of the thiete ring engage in weak hydrogen bonding with the secondary sulfonyl oxygen.

-

π-π Stacking: The twisted bromophenyl rings of adjacent antiparallel chains engage in offset face-to-face π-stacking (centroid-to-centroid distance ~3.80 Å).

Figure 2: Primary intermolecular interactions stabilizing the crystal lattice.

References

Physical and chemical properties of 3-(4-bromophenyl)-2H-1lambda6-thiete-1,1-dione

An In-Depth Technical Guide to the Physical and Chemical Properties of 3-(4-bromophenyl)-2H-1lambda6-thiete-1,1-dione

Executive Summary

The exploration of highly strained, four-membered heterocyclic scaffolds has become a focal point in modern drug discovery and advanced materials science. Among these, 3-(4-bromophenyl)-2H-1lambda6-thiete-1,1-dione (CAS: 71887-63-3) represents a unique bifunctional building block. Characterized by a highly strained thiete ring, a strongly electron-withdrawing sulfone moiety, and a cross-coupling-ready aryl bromide, this molecule offers a dense array of reactive sites. This whitepaper provides a comprehensive analysis of its physicochemical properties, structural electronics, reactivity pathways, and validated synthetic protocols.

Physicochemical Profiling and Structural Data

The physical properties of 3-(4-bromophenyl)-2H-1lambda6-thiete-1,1-dione dictate its handling, solubility, and downstream applications. The presence of the sulfone group significantly increases the polarity of the molecule, while the bromophenyl group contributes to its lipophilicity and high molecular weight[1].

Table 1: Quantitative Physicochemical Properties

| Property | Value / Description |

| Chemical Name | 3-(4-bromophenyl)-2H-1lambda6-thiete-1,1-dione |

| Synonyms | 3-(4-bromophenyl)-2H-thiete 1,1-dioxide |

| CAS Number | 71887-63-3 |

| Molecular Formula | C9H7BrO2S |

| Molecular Weight | 259.12 g/mol |

| SMILES String | Brc1ccc(cc1)C1=CS(=O)(=O)C1 |

| Predicted Density | ~1.736 g/cm³ |

| Physical Form | Solid / Powder |

Structural and Electronic Characteristics

The parent 2H-thiete 1,1-dioxide ring is a highly strained, four-membered system. Spectroscopic and crystallographic studies of analogous thiete dioxides reveal a nearly planar ring structure forced into highly compressed internal angles (e.g., C−S−C angles of ~80.5°)[2].

In 3-(4-bromophenyl)-2H-1lambda6-thiete-1,1-dione, the double bond is located between C3 and C4. The electron-withdrawing nature of the adjacent sulfone group (1,1-dioxide) severely depletes the electron density of this alkene. Furthermore, the 4-bromophenyl group at C3 extends the conjugated system, stabilizing the ground state of the molecule while simultaneously polarizing the C=C bond, making C4 an exceptional electrophilic center.

Chemical Reactivity and Mechanistic Pathways

The reactivity of 3-(4-bromophenyl)-2H-thiete 1,1-dioxide is governed by three distinct structural features: the high ring strain, the electron-deficient alkene, and the aryl bromide[3][4].

-

Michael Addition (Nucleophilic Attack): The sulfone group renders the C4 position highly susceptible to conjugate addition by soft nucleophiles (thiols, amines). Because the ring is strained, nucleophilic attack can sometimes trigger subsequent ring-opening cascades depending on the basicity of the reaction conditions.

-

Cross-Coupling Potential: The aryl bromide bond is orthogonal in reactivity to the thiete ring. Under carefully controlled palladium-catalyzed conditions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings), the bromine can be substituted with aryl, alkyl, or amine groups without degrading the sensitive thiete core[4].

-

Cycloaddition and Ring-Opening: The release of ring strain drives the molecule to participate in [2+2] or[4+2] cycloadditions. Under thermal stress, thiete dioxides can undergo electrocyclic ring-opening to form reactive sulfene intermediates[2].

Chemical reactivity pathways of 3-(4-bromophenyl)-2H-thiete 1,1-dioxide.

Synthesis Methodology: A Self-Validating Protocol

Synthesizing 3-aryl-2H-thiete 1,1-dioxides requires navigating the delicate balance between forming the necessary double bond and avoiding the acid- or base-catalyzed degradation of the strained four-membered ring. Recent literature demonstrates that direct Brønsted acid-catalyzed dehydration (E1 elimination) of 3-aryl-thietan-3-ol dioxides often leads to mixtures of the desired thiete and nucleophilic trapping products[5][6].

To ensure high fidelity and yield, a mesylation-elimination (E2) sequence is preferred. This approach converts the poor hydroxyl leaving group into a highly reactive mesylate, allowing elimination to occur under mild, non-nucleophilic basic conditions[4].

Step-by-Step Experimental Workflow

Step 1: Grignard Addition (C–C Bond Formation)

-

Procedure: To a solution of thietan-3-one (1.0 equiv) in anhydrous THF at -78 °C, slowly add 4-bromophenylmagnesium bromide (1.1 equiv). Stir for 2 hours, then carefully quench with saturated aqueous NH₄Cl.

-

Causality: The low temperature prevents the highly basic Grignard reagent from enolizing the ketone or causing premature ring-opening. The hard nucleophile attacks the electrophilic carbonyl carbon, yielding 3-(4-bromophenyl)thietan-3-ol.

Step 2: Oxidation of the Sulfide to Sulfone

-

Procedure: Dissolve the crude thietanol in dichloromethane (DCM). At 0 °C, add m-CPBA (2.5 equiv) in portions. Stir at room temperature for 4 hours. Quench with saturated aqueous Na₂S₂O₃ and wash with NaHCO₃.

-

Causality: m-CPBA selectively oxidizes the sulfur atom. Two equivalents are strictly required to bypass the intermediate sulfoxide and reach the 1,1-dioxide (sulfone).

-

Self-Validation: The reaction progress is easily tracked via TLC; the highly polar sulfone product will have a significantly lower R_f value compared to the starting sulfide[6].

Step 3: Dehydrative Elimination (E2 Pathway)

-

Procedure: Dissolve 3-(4-bromophenyl)thietan-3-ol 1,1-dioxide in anhydrous DCM. Add triethylamine (Et₃N, 3.0 equiv) and cool to 0 °C. Dropwise, add methanesulfonyl chloride (MsCl, 1.5 equiv). Allow the reaction to warm to room temperature and stir until complete consumption of the starting material is observed.

-

Causality: MsCl rapidly reacts with the tertiary alcohol to form a mesylate intermediate. The bulky, non-nucleophilic base (Et₃N) then abstracts a proton from the adjacent C2 position. The anti-periplanar requirement of the E2 mechanism is satisfied, ejecting the mesylate and forming the C=C double bond without triggering ring-opening[4].

Step-by-step synthetic workflow for 3-(4-bromophenyl)-2H-thiete 1,1-dioxide.

Applications in Drug Development and Advanced Synthesis

The 3-(4-bromophenyl)-2H-1lambda6-thiete-1,1-dione scaffold is highly valued in medicinal chemistry. Thietane and thiete dioxides are increasingly utilized as bioisosteres for more traditional functional groups (like sulfonamides or carboxylic acids) to improve pharmacokinetic profiles, such as metabolic stability and membrane permeability.

Furthermore, the dual functionality of this specific molecule—combining a Michael acceptor with an aryl bromide—makes it an ideal template for the synthesis of twisted scaffolds and macrocyclic structures. Recent advances have demonstrated that thiete dioxides can be engaged in C–H activation strategies to build complex, axially chiral molecules and unprecedented macrocyclic ring systems[4].

References

-

Chemikart. 2680533-99-5 Chemical Properties. Available at: [Link]

-

The Journal of Organic Chemistry (ACS). Synthesis of 3,3-Disubstituted Thietane Dioxides. Available at: [Link]

-

ChemRxiv. Synthesis of 3,3-Disubstituted Thietane Dioxides (Preprint). Available at: [Link]

-

Thieme Connect. The synthesis and chemistry of 2H-thiete (1) and some of its derivatives. Available at:[Link]

-

D-NB. Thiete Dioxides as Templates Towards Twisted Scaffolds and Macrocyclic Structures. Available at: [Link]

Sources

Engineering Strained Heterocycles: A Technical Guide to the Reactivity and Applications of 2H-Thiete-1,1-Dione Derivatives

Introduction & Structural Rationale

2H-Thiete 1,1-dioxide and its derivatives represent a fascinating class of four-membered, sulfur-containing heterocycles. The presence of a highly strained double bond coupled with a strongly electron-withdrawing sulfone ( −SO2− ) group dictates their unique chemical behavior 1[1]. Microwave spectroscopy confirms that the parent 2H-thiete 1,1-dioxide ring is essentially planar, which maximizes the ring strain and primes the molecule for strain-relieving transformations 2[2]. For drug development professionals and synthetic chemists, this scaffold serves as a versatile linchpin: it acts as a powerful dienophile in cycloadditions, a precursor to highly reactive vinyl sulfenes via electrocyclic ring-opening, and a template for diverse functionalization3[3].

Synthesis and Isolation Workflows

The synthesis of the parent 2H-thiete is notoriously difficult due to its instability; however, the oxidized derivative, 2H-thiete 1,1-dioxide, is significantly more stable and its synthesis is well-documented1[1]. The most reliable method involves the selective halogenation of thietane 1,1-dioxide followed by base-mediated dehydrohalogenation 3[3].

Causality in Experimental Design: The selective chlorination at the 3-position of thietane 1,1-dioxide is driven by the polar effects of the sulfone group, which strongly disfavors hydrogen abstraction at the adjacent α -carbons, directing the free-radical chain reaction remotely 3[3]. The subsequent E2 elimination requires a non-nucleophilic base (triethylamine) and controlled heating to forge the strained double bond without triggering premature nucleophilic ring-opening 1[1].

Protocol: Synthesis of 2H-Thiete 1,1-Dioxide

Step 1: Photochemical Chlorination

-

Preparation: Suspend thietane 1,1-dioxide (0.132 mol) in 300 mL of carbon tetrachloride inside a 500-mL three-necked flask equipped with a reflux condenser and a chlorine gas bubbler3[3].

-

Initiation: Irradiate the suspension using a 250-W sunlamp positioned close to the flask. Self-Validation: The photochemical initiation is critical; without UV irradiation, the radical chain reaction will stall, and no product will form.

-

Reaction: Bubble chlorine gas through the mixture at a moderate rate for 15 minutes 3[3].

-

Isolation: Concentrate the mixture to yield 3-chlorothietane 1,1-dioxide as a solid intermediate.

Step 2: Dehydrochlorination

-

Preparation: Dissolve 3-chlorothietane 1,1-dioxide (0.057 mol) in 300 mL of dry toluene. Heat the solution to 60°C 1[1].

-

Elimination: Add triethylamine (0.28 mol) dropwise through the condenser. Stir the mixture at 60°C for 4 hours 1[1].

-

Purification: Self-Validation: The formation of a white precipitate (triethylamine hydrochloride) serves as a visual confirmation of the elimination event. Filter the precipitate, wash with toluene, and concentrate the filtrate. Recrystallize the residue from diethyl ether–ethanol to yield 2H-thiete 1,1-dioxide as a white solid 1[1].

Workflow for the synthesis of 2H-thiete 1,1-dioxide via chlorination and elimination.

Core Reactivity Profiles

The reactivity of 2H-thiete 1,1-dioxide derivatives is governed by the imperative to relieve ring strain or to stabilize the electron-deficient π -system.

A. Electrocyclic Ring-Opening Upon heating, 2H-thiete 1,1-dioxides undergo a thermal electrocyclic ring-opening to generate vinyl sulfene ( CH2=CH−CH=SO2 ) 3[3]. This highly reactive intermediate cannot be isolated but can be intercepted by trapping agents. Mechanistic Insight: The relief of the immense ring strain provides the thermodynamic driving force for this transformation, making thiete dioxides excellent masked precursors for vinyl sulfenes1[1].

B. Cycloadditions The strongly electron-withdrawing nature of the sulfone group lowers the LUMO of the double bond, rendering 2H-thiete 1,1-dioxide an exceptionally potent dienophile 4[4]. It readily participates in[4+2] Diels-Alder reactions with dienes such as 1,3-butadiene and 1,3-diphenylisobenzofuran to form complex bicyclic sulfones 3[3].

C. Nucleophilic Addition-Elimination Derivatives such as 3-chloro-2H-thiete 1,1-dioxide exhibit unique reactivity toward nucleophiles. Reaction with amines, thiols, or carbanions (e.g., from diethyl malonate) proceeds via an addition-elimination sequence, yielding 3-substituted 2H-thiete 1,1-dioxides 5[5]. Causality: The initial nucleophilic attack is facilitated by the electron-deficient β -carbon, forming a stabilized carbanion intermediate that subsequently expels the chloride leaving group to regenerate the double bond 4[4].

Divergent reactivity pathways of 2H-thiete 1,1-dioxide derivatives.

Quantitative Data: Spectroscopic Signatures

Validating the structural integrity of synthesized thiete dioxides relies heavily on spectroscopic analysis. The sulfone group presents distinct IR stretching frequencies, while the strained ring environment induces characteristic NMR shifts 2[2].

| Compound | Melting Point (°C) | Key IR Absorptions (cm⁻¹, SO₂) | ¹H NMR Highlights (δ, ppm) |

| 2H-Thiete 1,1-dioxide | 75.5 – 76.0 | 1310, 1120 | 7.23 (H3), 6.80 (H4), 4.10 (H2) |

| 3-Chloro-2H-thiete 1,1-dioxide | 85.0 – 87.0 | 1320, 1140 | ~7.0 (olefinic), ~4.5 (CH2) |

| 3-(4-Methoxyphenyl)-2H-thiete 1,1-dioxide | 191.0 | 1305, 1130 | 7.4–6.9 (Ar-H), 4.47 (H2) |

Data synthesized from literature sources[3],[2],[5], and[6].

Applications in Medicinal Chemistry and Drug Development

Historically viewed as synthetic curiosities, four-membered sulfur heterocycles are increasingly recognized as valuable small polar motifs in medicinal chemistry7[7]. Thietane and thiete dioxides possess unique physicochemical properties that can enhance the metabolic stability and aqueous solubility of drug candidates.

Recent literature highlights the utility of thietane dioxides in the development of PI3K-Alpha inhibitors for oncology and LpxC inhibitors for antibacterial applications 7[7]. In these contexts, the thietane dioxide ring serves as an expanded, rigidified bioisostere for methyl sulfones, capable of engaging in precise hydrogen-bonding interactions within enzyme active sites 7[7]. Furthermore, modern synthetic methodologies have enabled the divergent synthesis of 3,3-disubstituted thietane dioxides via Lewis acid-catalyzed carbocation formation; notably, these reactions often yield stable 3-aryl-2H-thiete 1,1-dioxides via an E1 elimination pathway, providing direct access to functionalized thiete scaffolds for high-throughput screening 6[6].

Conclusion

The chemistry of 2H-thiete-1,1-dione derivatives is a masterclass in exploiting ring strain and electronic activation. By understanding the causality behind their synthesis and divergent reactivity pathways, researchers can harness these molecules not only as versatile synthetic intermediates but also as innovative structural motifs in next-generation therapeutics.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]

Mechanistic Pathways in the Formation of Substituted 2H-Thiete-1,1-Dioxides: A Comprehensive Guide

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Structural Foundations

Substituted 2H-thiete-1,1-dioxides are a unique class of highly strained, four-membered heterocyclic sulfones. Unlike their unoxidized parent counterparts (2H-thietes), which rapidly undergo electrocyclic ring-opening to form transient thioacroleins upon heating, the 1,1-dioxide derivatives exhibit remarkable thermal stability[1]. This stability arises because the strongly electron-withdrawing sulfone ( SO2 ) group significantly raises the activation energy barrier for ring cleavage.

From a drug development perspective, the thiete 1,1-dioxide core serves as a rigid, bioisosteric scaffold capable of unique hydrogen-bonding interactions. Understanding the mechanistic pathways of their formation is critical for functionalizing these rings without triggering premature degradation or unwanted polymerization. This guide deconstructs the thermodynamic principles, synthetic workflows, and validated protocols required to successfully synthesize and isolate substituted 2H-thiete-1,1-dioxides.

Core Mechanisms of Formation

The synthesis of substituted 2H-thiete-1,1-dioxides predominantly relies on the construction of a saturated thietane ring, followed by oxidation and a highly controlled elimination step.

The Stepwise Dehydrative Pathway

The most versatile and widely adopted strategy begins with commercially available thietan-3-one[2]. The transformation follows a strict operational sequence:

-

Nucleophilic Addition: Organolithium or Grignard reagents attack the electrophilic carbonyl carbon of thietan-3-one to yield a 3-substituted thietan-3-ol.

-

Sulfide Oxidation: The electron-rich sulfur atom is oxidized to a sulfone using meta-chloroperoxybenzoic acid (mCPBA). This step is strategically performed before elimination to prevent the oxidation conditions from epoxidizing the final product's double bond.

-

Elimination (The Critical Junction): The removal of the C3 leaving group (hydroxyl, halide, or mesylate) and a vicinal proton generates the strained double bond.

Synthetic workflow for substituted 2H-thiete 1,1-dioxides from thietan-3-one precursors.

Divergent Elimination Dynamics: E1 vs. E2

The mechanism of the final elimination step is entirely dictated by the electronic nature of the C3 substituent and the chosen catalyst system[3],[2].

-

Acid-Catalyzed E1 Pathway: When synthesizing 3-aryl or 3-alkyl derivatives from thietan-3-ol 1,1-dioxides, Brønsted acids (e.g., Tf2NH ) are used. The acid protonates the hydroxyl group, facilitating the departure of water to form a C3 carbocation. Because the adjacent sulfone group is powerfully electron-withdrawing, this carbocation is highly destabilized. Therefore, successful E1 elimination requires a strongly electron-donating substituent (like a 4-methoxyphenyl group) at C3 to stabilize the intermediate via resonance before proton loss yields the alkene[2].

-

Base-Catalyzed E2 Pathway: For substrates possessing a superior leaving group (such as 3-chloro or 3-mesylate), an amine base (e.g., triethylamine) triggers a concerted E2 elimination. The sulfone group enhances the acidity of the vicinal C2/C4 protons, enabling mild bases to abstract the proton while the leaving group is simultaneously expelled[3].

Divergent E1 and E2 elimination mechanisms forming the 2H-thiete 1,1-dioxide core.

Quantitative Data: Catalyst Optimization for E1 Dehydration

To maximize the yield of the elimination product and suppress intermolecular side reactions (such as Friedel-Crafts alkylation), the choice of catalyst is paramount. The following table summarizes the optimization of the E1 dehydration of 3-(4-methoxyphenyl)thietan-3-ol 1,1-dioxide into 3-(4-methoxyphenyl)-2H-thiete 1,1-dioxide[2].

| Catalyst System | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |

| Li(NTf2)+nBu4NPF6 | CH2Cl2 | 25 | 17 | Poor ionization of the C3 hydroxyl group; stalled reaction. |

| FeCl3 (5 mol%) | CH2Cl2 | 25 | 20 | Lewis acid promotes competing intermolecular substitution pathways. |

| Ca(NTf2)2+nBu4NPF6 | CH2Cl2 | 25 | 32 | Moderate carbocation stabilization; slow elimination. |

| Tf2NH (10 mol%) | CH2Cl2 | 25 | 80 | Strong Brønsted acid drives rapid E1 elimination; optimal conditions. |

Validated Experimental Protocols

The following methodologies are engineered as self-validating systems. Adhering to the causality behind each step ensures high fidelity and reproducibility.

Protocol A: Base-Mediated Synthesis of 3-Chloro-2H-thiete 1,1-dioxide (E2 Pathway)

This protocol utilizes a concerted elimination strategy favored for substrates with halogen leaving groups[3],[4].

Step-by-Step Methodology:

-

Preparation: Dissolve 3-chlorothietane 1,1-dioxide (8.0 g, 57 mmol) in 300 mL of strictly anhydrous toluene in a 500-mL two-necked round-bottom flask equipped with a reflux condenser.

-

Causality: Toluene is chosen as a non-polar, aprotic solvent to prevent solvolysis of the chloride and to allow for higher temperature activation without degrading the sulfone.

-

-

Activation: Heat the solution to 60°C. Inject triethylamine (28.7 g, 280 mmol, ~5 equiv) dropwise through the condenser. Stir vigorously for 4 hours.

-

Causality: The large excess of base and thermal energy are required to overcome the activation barrier for abstracting the mildly acidic proton adjacent to the sulfone group, driving the E2 mechanism forward.

-

-

Isolation: Cool to room temperature. Filter the resulting white precipitate (triethylamine hydrochloride) and wash the filter cake with cold toluene. Concentrate the filtrate under reduced pressure.

-

Purification: Recrystallize the crude residue from a diethyl ether–ethanol mixture to yield the product as a white solid.

In-Process Validation (QC):

-

Self-Validation Check: The reaction is successful if a stoichiometric amount of white precipitate ( Et3N⋅HCl ) forms during Step 2.

-

Spectroscopic Confirmation: 1H NMR should reveal the disappearance of the upfield aliphatic multiplet and the appearance of a distinct vinylic proton signal (typically around δ 6.80–7.20 ppm) characteristic of the strained double bond[1].

Protocol B: Acid-Catalyzed Synthesis of 3-(4-Methoxyphenyl)-2H-thiete 1,1-dioxide (E1 Pathway)

This protocol leverages carbocation generation for tertiary alcohols[2].

Step-by-Step Methodology:

-

Preparation: Dissolve 3-(4-methoxyphenyl)thietan-3-ol 1,1-dioxide (45.7 mg, 0.20 mmol) in anhydrous CH2Cl2 (2.0 mL) under an inert argon atmosphere.

-

Catalysis: Add bis(trifluoromethane)sulfonimide ( Tf2NH , 10 mol%) in a single portion at room temperature. Stir for 2 hours.

-

Causality: Tf2NH is a remarkably strong Brønsted acid that rapidly protonates the tertiary alcohol, turning it into an excellent leaving group ( H2O ) to form the resonance-stabilized benzylic carbocation.

-

-

Quenching & Isolation: Quench the reaction with saturated aqueous NaHCO3 (2 mL) to neutralize the acid catalyst. Extract with CH2Cl2 (3 x 5 mL), dry over anhydrous Na2SO4 , and concentrate.

-

Purification: Purify via flash column chromatography using 10% Diethyl Ether in Pentane.

In-Process Validation (QC):

-

Self-Validation Check: TLC analysis (10% Et2O/CH2Cl2 ) should show the complete consumption of the highly polar starting material ( Rf≈0.1 ) and the emergence of a less polar spot ( Rf=0.47 )[2].

-

Spectroscopic Confirmation: 1H NMR will show a definitive vinylic singlet (e.g., δ 7.00 for H4) and a singlet for the CH2 protons (e.g., δ 4.47 for H2)[1].

Downstream Applications and Reactivity

Once formed, substituted 2H-thiete-1,1-dioxides serve as highly reactive, electron-deficient dienophiles and dipolarophiles due to the strain of the 4-membered ring and the electron-withdrawing sulfone.

-

[4+2] Cycloadditions: They readily participate in Diels-Alder reactions with dienes (e.g., 1,3-butadiene) to form complex bicyclic architectures[5],[4].

-

[3+2] Cycloadditions: They react efficiently with 1,3-dipoles, such as diazoalkanes (e.g., 2,2,2-trifluorodiazoethane), in a highly regio- and stereoselective manner to yield pyrazole-fused thietane sulfones, which are highly sought after in modern medicinal chemistry[6].

References

-

The synthesis and chemistry of 2H-thiete (1) and some of its derivatives Source:

-

A Comparative Guide to the Chemistry of 2H-Oxete and 2H-Thiete Source:

-

Thermolysis of thiete 1,1-dioxide and related species Source:

-

3-CYANOTHIETE 1,1-DIOXIDE: SYNTHESIS AND CYCLOADDITION REACTIONS Source:

-

Synthesis of 3,3-Disubstituted Thietane Dioxides Source:

-

Computational Insights into the Reactivity of 3,3-Dichlorothietane 1,1-dioxide: A Technical Guide Source:

-

Recent synthesis of thietanes Source:

-

Mechanistic insight on the addition of 2,2,2-trifluorodiazoethane to 3-trifluoromethyl-2H-thiete 1,1-dioxide Source:

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3-CYANOTHIETE 1,1-DIOXIDE: SYNTHESIS AND CYCLOADDITION REACTIONS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 6. researchgate.net [researchgate.net]

The Chemistry of Thiete-1,1-Diones: Synthesis, Reactivity, and Applications in Drug Development

Executive Summary

Thiete-1,1-diones (commonly referred to as 2H-thiete 1,1-dioxides) represent a fascinating class of highly strained, four-membered sulfur-containing heterocycles. Historically viewed as esoteric synthetic curiosities, these molecules have recently emerged as privileged scaffolds in advanced materials and pharmaceutical design. This technical guide synthesizes the foundational physical chemistry, validated synthetic protocols, and divergent reactivity profiles of thiete 1,1-dioxides, providing a comprehensive roadmap for their application in modern drug discovery.

Structural & Electronic Foundations

The unique chemical behavior of 2H-thiete 1,1-dioxide is dictated by the extreme geometric constraints of its four-membered ring coupled with the powerful electron-withdrawing nature of the sulfone moiety. Microwave spectroscopy confirms that the parent molecule maintains a strictly planar geometry to minimize torsional strain, exhibiting highly compressed internal bond angles: C−S−C (80.5°), C−C=C (104.5°), and O−S−O (120.1°)[1].

This structural compression results in a highly strained double bond. When combined with the inductive stabilization provided by the sulfone group, the alkene becomes exceptionally electrophilic. This dual nature—high ground-state ring strain and electronic deficiency—drives the molecule's propensity to act as a potent dienophile in cycloaddition reactions and its tendency to undergo electrocyclic ring-opening upon thermal activation[2].

Logical relationship between thiete 1,1-dioxide structural features and its chemical reactivity.

Quantitative Synthetic Data

The synthesis of thiete 1,1-dioxides requires precise control over reaction conditions to prevent premature ring-opening or polymerization. The table below summarizes the quantitative data for the most reliable synthetic pathways, comparing classic multi-step approaches with modern catalytic methods.

| Reaction Step | Starting Material | Reagents & Conditions | Major Product | Yield | Ref |

| Catalytic Oxidation | Thietane | H₂O₂ (30%), WO₃, 0–10 °C | Thietane 1,1-dioxide | 88–94% | [3] |

| Photochemical Chlorination | Thietane 1,1-dioxide | Cl₂ gas, CCl₄, hν (250W) | 3-Chlorothietane 1,1-dioxide | 30–44% | [3] |

| Dehydrochlorination | 3-Chlorothietane 1,1-dioxide | Et₃N, Toluene, 60 °C, 4h | 2H-Thiete 1,1-dioxide | >80% | [4] |

| Pyridine-Mediated[2+2] | Sulfonyl chloride + Alkyne | Pyridine, THF, RT, 24h | Bifunctionalized 2H-thiete 1,1-dioxides | Varies | [5] |

| Skeletal Reorganization | N-sulfonyl ynamides | LDA, THF, -40 °C, 1h | Thiete sulfones | Varies | [6] |

Validated Experimental Protocols

As an application scientist, I emphasize that successful synthesis of the parent 2H-thiete 1,1-dioxide relies on understanding the mechanistic causality behind each step. The following is a self-validating, three-step workflow adapted from foundational literature[3][4].

Step-by-step synthetic workflow for the preparation of 2H-thiete 1,1-dioxide from thietane.

Step 1: Catalytic Oxidation to Thietane 1,1-Dioxide

-

Procedure: Adjust a solution of tungstic acid (WO₃·H₂O) in distilled water to pH 11.5 using 10% NaOH to dissolve the catalyst. Cool to 0–10 °C, add glacial acetic acid and thietane. Carefully add 30% H₂O₂ over 2 hours. Extract with hot chloroform and concentrate[3].

-

Mechanistic Causality: Uncatalyzed oxidation of thietanes suffers from a dangerous induction period that can lead to thermal runaway. Tungstic acid acts as an efficient oxygen-transfer catalyst, immediately initiating the oxidation to the sulfoxide and subsequently to the sulfone, ensuring a smooth, high-yielding exothermic profile[3].

Step 2: Photochemical Chlorination

-

Procedure: Suspend thietane 1,1-dioxide in CCl₄. Irradiate with a 250-W sunlamp while bubbling Cl₂ gas through the mixture for exactly 15 minutes. Halt immediately upon the formation of a copious white precipitate to avoid dichlorination[3].

-

Mechanistic Causality: The photochemical initiation generates chlorine radicals. The regioselectivity for the 3-position is strictly governed by polar effects. The strongly electron-withdrawing sulfone group deactivates the adjacent α-carbons (2-position) toward electrophilic radical attack, directing hydrogen atom abstraction almost exclusively to the remote 3-position[3].

Step 3: Base-Mediated Dehydrochlorination

-

Procedure: Dissolve 3-chlorothietane 1,1-dioxide in dry toluene. Heat to 60 °C and add an excess of triethylamine (Et₃N) through a reflux condenser. Stir for 4 hours. Filter the resulting triethylamine hydrochloride salt and recrystallize the filtrate from diethyl ether–ethanol[4].

-

Mechanistic Causality: Et₃N acts as a mild, non-nucleophilic base to facilitate an E2 elimination of HCl. The reaction must be heated to 60 °C to overcome the significant activation energy barrier required to introduce a double bond into an already strained four-membered ring. The thermodynamic driving force is the formation of the conjugated α,β-unsaturated sulfone system[4][7].

Divergent Reactivity Profiles

The chemical utility of thiete 1,1-dioxides stems from their ability to undergo diverse, stereospecific transformations.

-

Cycloadditions: Due to the electron-deficient nature of the strained double bond, 2H-thiete 1,1-dioxide is an exceptional dienophile. It readily participates in [4+2] Diels-Alder reactions with dienes such as 1,3-butadiene and 1,3-diphenylisobenzofuran[2][3]. Furthermore, it undergoes highly regioselective [3+2] 1,3-dipolar cycloadditions with diazoalkanes to yield complex fused pyrazole derivatives[8].

-

Electrocyclic Ring-Opening: Upon thermolysis, thiete 1,1-dioxides relieve their ring strain via electrocyclic ring-opening, generating vinylsulfene (CH₂=CHCH=SO₂). This transient, highly reactive intermediate can be trapped in situ by phenols to yield allyl sulfonate derivatives or by strained olefins to form novel cycloadducts[2][3].

-

Transition-Metal Catalyzed Functionalization: Recent methodologies utilize palladium-catalyzed C–H functionalization at the 2-position of 3-substituted thiete dioxides to synthesize axially chiral disubstituted derivatives[9].

Divergent reactivity pathways of 2H-thiete 1,1-dioxide in organic synthesis.

Applications in Advanced Drug Development

In modern pharmaceutical development, the incorporation of cyclic sulfones is a validated strategy to improve the metabolic stability, aqueous solubility, and hydrogen-bonding interactions of drug candidates[5].

Axial Chirality and Macrocyclic Spherands: Recent breakthroughs have leveraged thiete 1,1-dioxides as templates for the construction of axially chiral molecules and macrocyclic spherand analogs[9]. By utilizing simple thiete dioxide building blocks in successive C–H activation couplings, researchers have synthesized trimeric macrocyclic structures. These preorganized, electron-pair-lined cavities exhibit exceptionally strong binding constants for small cations (e.g., lithium), presenting novel opportunities for the development of ion-channel modulators, targeted drug delivery systems, and highly specific biosensors[9].

Skeletal Reorganization of Ynamides: Furthermore, the discovery that N-sulfonyl ynamides can undergo lithium-mediated skeletal reorganization to form highly functionalized thiete sulfones has opened new avenues for synthesizing complex, biologically active sulfur heterocycles without relying on traditional, multi-step ring-closure methods[6].

References

-

"A Comparative Guide to the Chemistry of 2H-Oxete and 2H-Thiete - Benchchem: Experimental Protocols", Benchchem. 4

-

"Synthesis of 3,3-Disubstituted Thietane Dioxides", NIH/PMC. 7

-

"The synthesis and chemistry of 2H-thiete (1) and some of its derivatives", Thieme Connect. 1

-

"Thiete 1,1-dioxide and 3-Chlorothiete 1,1-dioxide", ResearchGate. 2

-

"Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity", MDPI.5

-

"Thiete 1,1-dioxide", Organic Syntheses. 3

-

"1,3-Dipolar cycloadditions of diazoalkanes with thiete 1,1-dioxide", ACS Publications. 8

-

"Thiete Dioxides as Templates Towards Twisted Scaffolds and Macrocyclic Structures", D-NB.info. 9

-

"Skeletal reorganization divergence of N-sulfonyl ynamides", NIH/PMC. 6

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity [mdpi.com]

- 6. Skeletal reorganization divergence of N-sulfonyl ynamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. d-nb.info [d-nb.info]

A Comprehensive Technical Guide to 3-(4-bromophenyl)-2H-1λ⁶-thiete-1,1-dione: Synthesis, Properties, and Pharmaceutical Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of 3-(4-bromophenyl)-2H-1λ⁶-thiete-1,1-dione, a heterocyclic compound with significant potential in medicinal chemistry. As a member of the vinyl sulfone class, this molecule presents a unique structural motif for the design of novel therapeutic agents. This document will delve into its precise chemical identity, a robust synthetic pathway, and its prospective applications in drug discovery, grounded in established scientific principles and methodologies.

Chemical Identity and Nomenclature

The precise and unambiguous naming of a chemical entity is fundamental for scientific communication. The compound in focus is systematically identified according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

The name 3-(4-bromophenyl)-2H-1λ⁶-thiete-1,1-dione is constructed based on the following principles:

-

Parent Heterocycle : The core structure is a "thiete," a four-membered unsaturated ring containing one sulfur atom.[1] The "2H" prefix indicates the position of the saturated carbon atom in the ring, necessary to define the location of the double bond.[2]

-

Oxidation State of Sulfur : The sulfur atom is in a hexavalent state, double-bonded to two oxygen atoms. This is indicated in two ways:

-

Lambda (λ) Convention : The "1λ⁶" notation specifies that the sulfur atom at position 1 has a non-standard valence of 6.[3]

-

Functional Group Name : The "-1,1-dione" suffix denotes the two oxo groups attached to the sulfur atom. A more common and equally acceptable name is 3-(4-bromophenyl)-2H-thiete 1,1-dioxide .[4][5]

-

-

Substitution : A "4-bromophenyl" group is attached to the carbon atom at position 3 of the thiete ring. The numbering of the ring starts from the heteroatom (sulfur).[6][7][8]

Therefore, the systematic IUPAC name is 3-(4-bromophenyl)-2H-1λ⁶-thiete-1,1-dione . For clarity and common usage, 3-(4-bromophenyl)-2H-thiete 1,1-dioxide will be used throughout this guide.

Synthesis of 3-(4-bromophenyl)-2H-thiete 1,1-dioxide

The synthesis of 3-aryl-2H-thiete 1,1-dioxides can be achieved through a multi-step process commencing from the commercially available thietan-3-one.[9][10] The general strategy involves the formation of a tertiary alcohol, followed by oxidation of the sulfide to a sulfone, and subsequent elimination to introduce the double bond.

Experimental Protocol

Step 1: Synthesis of 3-(4-bromophenyl)thietan-3-ol

-

To a solution of 4-bromophenylmagnesium bromide (1.1 equivalents) in an appropriate solvent (e.g., anhydrous tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a solution of thietan-3-one (1.0 equivalent) in the same solvent dropwise at a low temperature (e.g., -78 °C).

-

Allow the reaction mixture to slowly warm to room temperature and stir for a designated period (e.g., 2-4 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to yield the crude 3-(4-bromophenyl)thietan-3-ol.

-

Purify the crude product by flash column chromatography on silica gel.

Step 2: Synthesis of 3-(4-bromophenyl)thietan-3-ol 1,1-dioxide

-

Dissolve the purified 3-(4-bromophenyl)thietan-3-ol (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or chloroform).

-

Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents), portion-wise at 0 °C.

-

Allow the reaction mixture to stir at room temperature overnight or until complete consumption of the starting material is observed by TLC.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

-

Purify the resulting crude product by recrystallization or flash column chromatography to obtain 3-(4-bromophenyl)thietan-3-ol 1,1-dioxide.

Step 3: Synthesis of 3-(4-bromophenyl)-2H-thiete 1,1-dioxide

-

The formation of the target 3-aryl-2H-thiete 1,1-dioxide can occur as a side product during subsequent reactions of the tertiary alcohol or can be induced.[9][11]

-

Treating the 3-(4-bromophenyl)thietan-3-ol 1,1-dioxide with a dehydrating agent or under thermal conditions that favor E1 elimination can yield the desired product. The choice of conditions should be carefully optimized to maximize the yield of the elimination product over other potential reactions.[9][11]

Synthetic Workflow Diagram

Sources

- 1. Thiete - Wikipedia [en.wikipedia.org]

- 2. dspmuranchi.ac.in [dspmuranchi.ac.in]

- 3. Lambda Introduction [iupac.qmul.ac.uk]

- 4. 2H-Thiete-1,1-dioxide | C3H4O2S | CID 138974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2H-Thiete-1,1-dioxide [webbook.nist.gov]

- 6. scribd.com [scribd.com]

- 7. mau.ac.in [mau.ac.in]

- 8. phclub15.wordpress.com [phclub15.wordpress.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Thiete Dioxides as Templates Towards Twisted Scaffolds and Macrocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Navigating the Synthesis and Potential of a Niche Heterocycle: A Technical Guide to 3-(4-bromophenyl)-2H-1λ⁶-thiete-1,1-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiete-1,1-dione Scaffold

Thiete-1,1-diones are a class of four-membered heterocyclic compounds containing a sulfone group. This strained ring system exhibits unique reactivity, making it an intriguing building block in organic synthesis. The presence of the electron-withdrawing sulfone group activates the double bond for various cycloaddition and nucleophilic addition reactions. The incorporation of a 4-bromophenyl substituent offers a strategic handle for further functionalization via cross-coupling reactions, significantly expanding the accessible chemical space for drug discovery programs.

Thietane dioxides, the saturated analogues, have demonstrated potential in medicinal and agricultural applications.[1][2] This guide will extrapolate from the known chemistry of related aryl-substituted thiete-1,1-diones to provide a comprehensive overview for researchers interested in exploring this specific derivative.

Proposed Synthesis and Mechanistic Rationale

The synthesis of 3-aryl-2H-thiete-1,1-diones typically proceeds through the dehydration of the corresponding 3-aryl-thietan-3-ol 1,1-dioxides. This precursor can be synthesized from the commercially available thietan-3-one.

Synthesis of 3-(4-bromophenyl)thietan-3-ol 1,1-dioxide

The initial step involves a Grignard reaction between thietan-3-one and 4-bromophenylmagnesium bromide. This reaction introduces the desired aryl group at the 3-position of the thietane ring. Subsequent oxidation of the sulfide to a sulfone is a critical step to activate the C-H bonds adjacent to the sulfur atom and to set the stage for the final elimination.

Experimental Protocol: Synthesis of 3-(4-bromophenyl)thietan-3-ol 1,1-dioxide

-

Grignard Reaction: To a solution of thietan-3-one in anhydrous THF at -78 °C, add a solution of 4-bromophenylmagnesium bromide dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by TLC.

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Oxidation: Dissolve the crude 3-(4-bromophenyl)thietan-3-ol in a suitable solvent such as dichloromethane.

-

Add an oxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C.

-

Stir the reaction at room temperature until the starting material is consumed.

-

Wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA.

-

Purify the resulting 3-(4-bromophenyl)thietan-3-ol 1,1-dioxide by column chromatography.

Dehydration to 3-(4-bromophenyl)-2H-1λ⁶-thiete-1,1-dione

The final step is the acid-catalyzed dehydration of the tertiary alcohol. This elimination reaction forms the double bond within the four-membered ring, yielding the target thiete-1,1-dione. The choice of acid and reaction conditions is crucial to avoid ring-opening or polymerization side reactions.

Experimental Protocol: Dehydration

-

Dissolve the purified 3-(4-bromophenyl)thietan-3-ol 1,1-dioxide in a suitable solvent like toluene.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

-

Heat the reaction mixture under reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After cooling, wash the reaction mixture with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the final product, 3-(4-bromophenyl)-2H-1λ⁶-thiete-1,1-dione, by recrystallization or column chromatography.

Caption: Proposed synthetic workflow for 3-(4-bromophenyl)-2H-1λ⁶-thiete-1,1-dione.

Physicochemical Properties and Characterization

The physicochemical properties of 3-(4-bromophenyl)-2H-1λ⁶-thiete-1,1-dione can be predicted based on its structure. The presence of the polar sulfone group will likely result in a moderate to high melting point and limited solubility in nonpolar solvents.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₀H₇BrO₂S |

| Molecular Weight | 271.13 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in chlorinated solvents, moderately soluble in ethers and esters |

Characterization would rely on standard spectroscopic techniques:

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons of the bromophenyl group, as well as two distinct signals for the vinylic proton and the methylene protons of the thiete ring. The chemical shifts of the ring protons will be downfield due to the electron-withdrawing effect of the sulfone group.

-

¹³C NMR: The spectrum will show characteristic signals for the aromatic carbons, the quaternary carbon attached to the bromine, the two vinylic carbons, and the methylene carbon of the thiete ring.

-

IR Spectroscopy: A strong absorption band characteristic of the S=O stretching of the sulfone group is expected around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine.

Reactivity and Mechanistic Insights

The reactivity of 3-(4-bromophenyl)-2H-1λ⁶-thiete-1,1-dione is dominated by two key features: the strained four-membered ring and the activated double bond.

Cycloaddition Reactions

Thiete-1,1-diones are known to undergo thermal ring-opening to form vinyl sulfenes, which can be trapped in cycloaddition reactions.[3] This reactivity provides a pathway to more complex heterocyclic systems. For example, a Diels-Alder reaction with a suitable diene could lead to the formation of six-membered sulfur-containing rings.

Sources

Molecular weight of 3-(4-bromophenyl)-2H-1lambda6-thiete-1,1-dione

An In-Depth Technical Guide on the Molecular Weight, Physicochemical Profiling, and Synthetic Utility of 3-(4-bromophenyl)-2H-1lambda6-thiete-1,1-dione

Executive Summary

In modern medicinal chemistry and advanced organic synthesis, four-membered sulfur-containing heterocycles have emerged as critical structural motifs. 3-(4-bromophenyl)-2H-1lambda6-thiete-1,1-dione (often referred to as 3-(4-bromophenyl)-2H-thiete 1,1-dioxide) represents a highly functionalized, polar, and compact three-dimensional scaffold. With a precise molecular weight of 259.12 g/mol , this compound serves as a versatile building block for macrocyclization, the development of axially chiral molecules, and the synthesis of novel therapeutic agents, including Khk inhibitors[1][2].

This whitepaper provides a comprehensive analysis of its molecular properties, details a self-validating synthetic methodology, and outlines its downstream applications in drug discovery.

Structural Analysis and Physicochemical Profiling

The architecture of 3-(4-bromophenyl)-2H-1lambda6-thiete-1,1-dione is defined by a highly strained four-membered thiete ring containing a hexavalent sulfur atom (sulfone) and an endocyclic double bond. The presence of the 4-bromophenyl group at the C3 position provides a robust synthetic handle for transition-metal-catalyzed cross-coupling reactions.

The exact molecular weight is derived from its chemical formula, C9H7BrO2S . The calculation is based on the standard atomic weights of its constituent elements:

-

Carbon (C): 9 atoms × 12.011 g/mol = 108.099 g/mol

-

Hydrogen (H): 7 atoms × 1.008 g/mol = 7.056 g/mol

-

Bromine (Br): 1 atom × 79.904 g/mol = 79.904 g/mol

-

Oxygen (O): 2 atoms × 15.999 g/mol = 31.998 g/mol

-

Sulfur (S): 1 atom × 32.065 g/mol = 32.065 g/mol

-

Total Average Mass: 259.122 g/mol

Because bromine exists naturally as two major isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio, mass spectrometric analysis of this compound will yield a characteristic isotopic doublet at approximately 257.9 Da and 259.9 Da (exact mass)[1].

Table 1: Quantitative Physicochemical Data

| Property | Value | Analytical Significance |

| Molecular Weight | 259.12 g/mol | Critical for stoichiometric calculations and MS calibration. |

| Chemical Formula | C9H7BrO2S | Dictates elemental analysis thresholds. |

| CAS Registry Number | 71887-63-3 | Primary identifier for regulatory and procurement tracking[3]. |

| Exact Mass ( 79 Br) | 257.935 Da | Target m/z for high-resolution mass spectrometry (HRMS). |

| Predicted Density | 1.736 ± 0.06 g/cm³ | Indicates high molecular packing density due to the sulfone and heavy halogen[3]. |

| InChI Key | DSBCTWCOIXZLFV-UHFFFAOYSA-N | Ensures exact structural matching in cheminformatics databases. |

Synthetic Methodologies and Mechanistic Causality

The synthesis of thiete 1,1-dioxides requires careful control of reaction conditions to prevent the premature opening of the strained four-membered ring. As a Senior Application Scientist, I emphasize that every step in this protocol is designed to maximize chemoselectivity and yield. The general approach mirrors the validated synthesis of analogous 3-aryl-2H-thiete 1,1-dioxides[2][4][5].

Step-by-Step Experimental Protocol

Step 1: Grignard Addition to Thietan-3-one

-

Procedure: Under an inert argon atmosphere, dissolve thietan-3-one (1.0 equiv) in anhydrous tetrahydrofuran (THF) and cool to -78°C. Slowly add (4-bromophenyl)magnesium bromide (1.1 equiv) dropwise.

-

Causality: The extreme low temperature and anhydrous environment are mandatory. The four-membered ketone is highly strained; elevated temperatures during nucleophilic attack can lead to unwanted ring-opening polymerization or enolization.

-

Result: Formation of 3-(4-bromophenyl)thietan-3-ol.

Step 2: Chemoselective Oxidation

-

Procedure: Dissolve the crude thietanol in dichloromethane (DCM). Add 3-chloroperbenzoic acid (m-CPBA, 2.5 equiv) in portions at 0°C. Stir and allow to warm to room temperature over 4 hours.

-

Causality: m-CPBA is selected for its high electrophilicity, which rapidly oxidizes the endocyclic sulfide to a sulfoxide, and subsequently to the sulfone (1,1-dioxide). The slight excess (2.5 equiv) ensures complete conversion without over-oxidizing the aromatic system[5].

-

Result: Formation of 3-(4-bromophenyl)-3-hydroxythietane 1,1-dioxide.

Step 3: Base-Promoted Dehydration (Elimination)

-

Procedure: Dissolve the tertiary alcohol intermediate in DCM. Add triethylamine (Et3N, 3.0 equiv) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.5 equiv) at 0°C. Stir for 30 minutes, then quench with water[2].

-

Causality: The tertiary hydroxyl group is a poor leaving group. MsCl converts it into a highly reactive mesylate. The triethylamine acts as a non-nucleophilic base, abstracting a proton from the adjacent C2 position to drive an E2 elimination. This forms the endocyclic double bond, yielding the final 2H-thiete system.

-

Result: Isolation of 3-(4-bromophenyl)-2H-1lambda6-thiete-1,1-dione.

Synthetic workflow for 3-(4-bromophenyl)-2H-thiete 1,1-dioxide.

Downstream Applications in Drug Discovery

The integration of 3-(4-bromophenyl)-2H-1lambda6-thiete-1,1-dione into medicinal chemistry pipelines is driven by its unique physicochemical profile. Four-membered sulfur heterocycles are increasingly utilized to replace flat, lipophilic aromatic rings, thereby lowering logP, improving aqueous solubility, and enhancing metabolic stability[4].

The para-bromo substituent acts as a versatile anchor for palladium-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura coupling with various boronic acids allows for the rapid generation of biaryl systems. These extended scaffolds have been successfully employed in the synthesis of complex macrocyclic structures[1] and advanced therapeutic candidates, such as Ketohexokinase (Khk) inhibitors used in the treatment of metabolic disorders[2].

Downstream functionalization pathways of the thiete 1,1-dioxide scaffold in drug discovery.

Analytical Validation Protocols

To ensure the integrity of the synthesized 3-(4-bromophenyl)-2H-1lambda6-thiete-1,1-dione, the following self-validating analytical checks must be performed:

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

-

Protocol: Utilize an Electrospray Ionization (ESI) source in positive ion mode.

-

Validation: Look for the [M+H]+ adducts. Due to the bromine atom, the spectrum must display a distinct 1:1 isotopic pattern at m/z 258.9 and 260.9.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: Acquire 1 H and 13 C NMR spectra in CDCl 3 .

-

Validation: The 1 H NMR must show a distinct vinylic singlet (or finely split multiplet) for the C4 proton of the thiete ring (typically around δ 7.0 - 7.5 ppm, overlapping with or near the aromatic signals), and a diagnostic two-proton signal for the C2 methylene group (typically around δ 4.5 - 5.0 ppm)[1]. The absence of a hydroxyl proton confirms successful dehydration.

-

References

-

Bull, J. A., et al. "Synthesis of 3,3-Disubstituted Thietane Dioxides." The Journal of Organic Chemistry, ACS Publications, 2024. Available at: [Link]

-

Molaid. "3-(4-bromophenyl)-2H-thiete 1,1-dioxide - CAS 71887-63-3." Molaid Chemical Database. Available at:[Link]

-

"Thiete Dioxides as Templates Towards Twisted Scaffolds and Macrocyclic Structures." Chemistry - A European Journal, Wiley-VCH, 2020. Available at: [Link]

- "WO2022212194A1 - Khk inhibitors." Google Patents, 2022.

Sources

Quantum chemical calculations for thiete dioxides

An In-Depth Technical Guide to Quantum Chemical Calculations for Thiete Dioxides

Authored by: A Senior Application Scientist

Introduction: The Rising Prominence of Thiete Dioxides in Modern Chemistry

Thiete dioxides, and their saturated analogs thietane dioxides, represent a fascinating and increasingly important class of four-membered heterocyclic compounds.[1] Characterized by a strained sulfone ring, this structural motif imparts a unique combination of properties: high polarity, metabolic stability, and a distinct three-dimensional geometry.[2] These attributes have positioned them as valuable scaffolds in medicinal chemistry and drug discovery, with applications as bioisosteres and components of potential therapeutics ranging from PI3K-alpha inhibitors for cancer to LpxC inhibitors for antibacterial agents.[2][3] In materials science and organic synthesis, their unique electronic and structural properties are leveraged for creating complex molecular architectures, including axially chiral molecules and novel macrocyclic systems.[4][5]

Despite their growing utility, the inherent ring strain and the influence of the sulfone group create a complex electronic environment that can be challenging to predict using classical chemical intuition alone. Understanding the reactivity, stability, and electronic landscape of these molecules is paramount for their rational design and application. This is where quantum chemical calculations become an indispensable tool. By solving the Schrödinger equation (or its approximations) for a given molecular system, we can derive a wealth of information, from precise 3D structures to the intricate details of reaction mechanisms.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and practical aspects of performing quantum chemical calculations on thiete dioxide systems. We will move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and validated approach to computational investigation.

Theoretical Foundations: Choosing the Right Tools for the Job

The core of quantum chemical calculations is to find an approximate solution to the electronic Schrödinger equation. For molecules of the size and complexity of thiete dioxides, two primary families of methods are prevalent: ab initio Hartree-Fock (HF) and Density Functional Theory (DFT). While HF methods are foundational, they neglect electron correlation, a critical factor for accurate predictions.

DFT has emerged as the workhorse of modern computational chemistry for systems like thiete dioxides because it includes electron correlation in a computationally efficient manner.[6] DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. The accuracy of a DFT calculation is largely dependent on the chosen exchange-correlation functional and the basis set .

-

Exchange-Correlation Functionals: These are mathematical approximations that account for the complex quantum mechanical interactions between electrons. For organic molecules, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) often provide a reliable balance of accuracy and computational cost.[7][8] Newer functionals, such as the M06 suite, can also offer excellent performance.[6]

-

Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility to describe the spatial distribution of electrons, leading to higher accuracy at a greater computational cost. Pople-style basis sets like 6-311++G(d,p) or correlation-consistent basis sets like cc-pVTZ are common and effective choices for molecules containing second-row elements like sulfur.[9]

The selection of the functional and basis set (the "level of theory") is the first critical decision in any computational study and should be guided by the specific properties being investigated and validated against available experimental data where possible.

Part 1: Foundational Analysis - Molecular Geometry and Electronic Structure

The first step in any computational investigation is to determine the most stable three-dimensional structure of the molecule (its equilibrium geometry) and to analyze its fundamental electronic properties.

Protocol 1: Geometry Optimization and Frequency Analysis

This protocol establishes the ground-state structure of a thiete dioxide derivative.

-

Step 1: Build the Initial Structure. Using a molecular builder, construct an approximate 3D structure of the target thiete dioxide.

-

Step 2: Select the Level of Theory. Choose an appropriate DFT functional and basis set. For a general study, B3LYP/6-311++G(d,p) is a robust starting point.

-

Step 3: Set Up the Calculation. Specify a geometry optimization (Opt) followed by a frequency calculation (Freq) in the input file of a quantum chemistry software package (e.g., Gaussian, ORCA). The frequency calculation is crucial to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data.

-

Step 4: Execute and Analyze. Run the calculation. Upon successful completion, verify that the optimization converged and that there are zero imaginary frequencies. The output file will contain the final optimized coordinates, bond lengths, angles, and thermodynamic properties.

The workflow for this foundational calculation can be visualized as follows:

Data Presentation: Key Molecular Properties

From the optimized structure, we can extract key data. For a hypothetical 3-phenyl-2H-thiete 1,1-dioxide, the results would be summarized as follows:

| Property | Calculated Value | Significance |

| Geometric Parameters | ||

| C=C Bond Length | ~1.34 Å | Indicates double bond character |

| C-S Bond Length | ~1.80 Å | Reflects the strained four-membered ring |

| S=O Bond Length | ~1.45 Å | Typical for a sulfone group |

| Electronic Properties | ||

| HOMO Energy | -7.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability |

| HOMO-LUMO Gap | 6.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity[10] |

| Dipole Moment | ~4.5 Debye | Quantifies the high polarity of the molecule |

Part 2: Unveiling Chemical Reactivity

With a stable structure in hand, we can now probe the reactivity of the thiete dioxide. This involves identifying which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic).

Key Concepts and Protocols

-

Molecular Electrostatic Potential (MEP): The MEP is a color-mapped plot of the electrostatic potential onto the molecule's electron density surface. It provides a powerful visual guide to reactivity.[11] Red regions (negative potential) indicate likely sites for electrophilic attack, while blue regions (positive potential) indicate likely sites for nucleophilic attack.

-

Protocol: Generate the MEP surface from the optimized wavefunction data using the visualization module of the computational software.

-

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemist's perspective on the wavefunction, translating it into localized bonds, lone pairs, and atomic charges.[10] This allows for a quantitative assessment of charge distribution and delocalization effects that govern reactivity.[11]

-

Protocol: Add the NBO keyword to the calculation input file. The output will contain detailed information on atomic charges, bond orders, and hyperconjugative interactions.

-

-

Global Reactivity Descriptors: Derived from the HOMO and LUMO energies, these indices provide a quantitative measure of a molecule's overall reactivity.[8][10]

-

Chemical Hardness (η): η ≈ (ELUMO - EHOMO) / 2. Measures resistance to change in electron distribution. Harder molecules have a larger HOMO-LUMO gap.

-

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons.

-

The relationship between these analyses in predicting reactivity is illustrated below.

Part 3: Simulating Reaction Mechanisms and Energetics

The ultimate goal of many computational studies is to elucidate the detailed mechanism of a chemical reaction. For thiete dioxides, this could involve modeling their participation in Diels-Alder cycloadditions or their reaction with nucleophiles.[1][12] This requires locating the high-energy transition state (TS) that lies on the reaction pathway between reactants and products.

Protocol 2: Transition State Search and Reaction Path Analysis

-

Step 1: Optimize Reactant(s) and Product(s). Perform geometry optimizations for the starting materials and the final products of the reaction using the protocol described in Part 1.

-

Step 2: Propose a Transition State Structure. Based on chemical intuition or preliminary scans, build an initial guess for the transition state geometry.

-

Step 3: Perform a Transition State Search. Use a TS optimization algorithm (e.g., Opt=(TS,CalcFC,NoEigentest) in Gaussian). This is often the most challenging step of the calculation.

-

Step 4: Validate the Transition State. A true TS must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Perform a frequency calculation on the optimized TS structure to verify this.

-

Step 5: Perform an Intrinsic Reaction Coordinate (IRC) Calculation. An IRC calculation maps the reaction path downhill from the TS. This confirms that the located transition state correctly connects the desired reactants and products.

-

Step 6: Calculate Energetics. The activation energy (energy barrier) is the difference in energy between the TS and the reactants. The overall reaction energy is the difference between the products and the reactants. These values should include zero-point vibrational energy (ZPVE) corrections obtained from the frequency calculations.

The complete workflow for a mechanistic study is outlined below.

Data Presentation: Reaction Energetics

For a hypothetical Diels-Alder reaction between a thiete dioxide and a diene, the key energetic data would be presented as follows:

| Parameter | ZPVE-Corrected Energy (Hartree) | Relative Energy (kcal/mol) |

| Reactants | -850.12345 | 0.0 |

| Transition State | -850.08765 | +22.5 (Activation Energy) |

| Product | -850.15432 | -19.4 (Reaction Energy) |

This data provides quantitative insight into both the kinetic feasibility (activation energy) and thermodynamic favorability (reaction energy) of the proposed pathway.

Conclusion

Quantum chemical calculations offer a powerful, predictive lens through which to view the complex world of thiete dioxides. From establishing stable conformations and understanding the drivers of reactivity to mapping out complete reaction mechanisms, these computational tools provide insights that are often difficult or impossible to obtain through experimental means alone. By following the robust, self-validating protocols outlined in this guide, researchers can confidently apply DFT and other methods to accelerate the design of novel thiete dioxide-based molecules for applications in drug discovery, organic synthesis, and materials science. The synergy between computational prediction and experimental validation is the cornerstone of modern chemical research, and the methodologies described herein provide a solid foundation for such an integrated approach.

References

- Computational Insights into the Reactivity of 3,3-Dichlorothietane 1,1-dioxide: A Technical Guide. Benchchem.

- Dichlorinated Thietane Dioxides: A Technical Guide on an Underexplored Area of Medicinal Chemistry. Benchchem.

- Thiete Dioxides as Templates Towards Twisted Scaffolds and Macrocyclic Structures. Chemistry – A European Journal.

- Synthesis of 3,3-Disubstituted Thietane Dioxides. PMC.

- Thiete Dioxides as Templates Towards Twisted Scaffolds and Macrocyclic Structures.

- Stability and Reactivity of (TiO2)n, n = 1–10, Clusters and Their Interactions With CO2. PMC.

- Thiophene 1,1-dioxides as unique building blocks in modern organic synthesis and materials chemistry.

- Chemistry of Thiophene 1,1-Dioxides. The Dong Group, University of California, Irvine.

- AB Initio (DFT) and Vibrational Studies of the Synthesized Heterocyclic Compound 2-6-oxo-2-Thioxotetrahydropyrimidin-41H-Ylidene Hydrazine Carbothioamide. Open Access Pub.

- Ab initio and density functional theory studies on selected thioaldehydes and thioketones. Academia.edu.

- The Quantum Chemical Calculations of Some Thiazole Derivatives.

- The Structure and Ab Initio Studies of Thiourea Dioxide. SciSpace.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]